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molecular formula C12H17NO3 B8446429 3-[3-(1,3-Dioxolan-2-yl)phenoxy]propanamine

3-[3-(1,3-Dioxolan-2-yl)phenoxy]propanamine

Cat. No. B8446429
M. Wt: 223.27 g/mol
InChI Key: DSJSKLRBUNEIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04764612

Procedure details

A solution of 2-[3-(3-formylphenoxy)propyl]-1H-isoindole-1,3-(2H)-dione (90 g) and p-toluenesulphonic acid, monohydrate (200 mg) in benzene (900 ml) and ethane-1,2-diol (25 g) was heated under reflux using a Dean-Stark separator for 8 h. The cooled solution was washed successively with sodium carbonate solution, water, sodium chloride solution, and evaporated in vacuo. The resulting oil was dissolved in tetrahydrofuran (1 liter) and stirred with hydrazine hydrate (50 ml) at room temperature for 24 hr. The mixture was diluted with ether and filtered. The filtrate was distilled to give the title compound as a colourless oil (55.2 g) b.p. 134°-6° (0.7 mm). TLC silica; methanol:ammonia 80:1; Rf 0.4.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:21]=[CH:22][CH:23]=1)[O:6][CH2:7][CH2:8][CH2:9][N:10]1C(=O)C2C(=CC=CC=2)C1=O)=[O:2].[CH2:24](O)[CH2:25][OH:26]>C1C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[O:26]1[CH2:25][CH2:24][O:2][CH:1]1[C:3]1[CH:4]=[C:5]([CH:21]=[CH:22][CH:23]=1)[O:6][CH2:7][CH2:8][CH2:9][NH2:10] |f:3.4|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C(=O)C=1C=C(OCCCN2C(C3=CC=CC=C3C2=O)=O)C=CC1
Name
Quantity
25 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
900 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
200 mg
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred with hydrazine hydrate (50 ml) at room temperature for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
for 8 h
Duration
8 h
WASH
Type
WASH
Details
The cooled solution was washed successively with sodium carbonate solution, water, sodium chloride solution
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in tetrahydrofuran (1 liter)
ADDITION
Type
ADDITION
Details
The mixture was diluted with ether
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O1C(OCC1)C=1C=C(OCCCN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 55.2 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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